Product packaging for Boc-Asp(OtBu)-OSu(Cat. No.:CAS No. 50715-50-9)

Boc-Asp(OtBu)-OSu

Cat. No.: B558366
CAS No.: 50715-50-9
M. Wt: 386.4 g/mol
InChI Key: PIITZDSTZQZNQH-JTQLQIEISA-N
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Description

Significance of Activated Amino Acid Derivatives in Peptide Chemistry

Peptide synthesis, whether in biological systems or in the laboratory, fundamentally relies on the formation of amide bonds between amino acids. This process, known as peptide coupling, requires the activation of the carboxyl group of one amino acid to render it susceptible to nucleophilic attack by the amino group of another bachem.comthermofisher.com. Without activation, the reaction between a carboxylic acid and an amine is kinetically slow and inefficient. Activated amino acid derivatives serve as crucial intermediates, facilitating the rapid and selective formation of peptide bonds.

Historically, various methods have been developed for activating carboxylic acids, including the formation of acid halides, mixed anhydrides, and active esters bachem.com. Active esters, such as those derived from N-hydroxysuccinimide (OSu) or pentafluorophenol (B44920) (OPfp), are particularly important because they are relatively stable, can be isolated, and react efficiently with amines under mild conditions bachem.comamerigoscientific.com. These activated forms allow for controlled peptide chain elongation, minimizing side reactions like racemization, which is a critical concern when dealing with chiral amino acids bachem.comwikipedia.org. The development of these derivatives has been instrumental in advancing both solution-phase and solid-phase peptide synthesis (SPPS) methodologies thermofisher.comnih.gov.

Historical Context of Boc Chemistry in Peptide Synthesis

The introduction of the tert-butyloxycarbonyl (Boc) group marked a pivotal moment in the history of peptide synthesis, particularly with the advent of solid-phase peptide synthesis (SPPS) pioneered by R. Bruce Merrifield in the early 1960s nih.govpeptide.combiotage.comcsbio.com. The Boc group serves as a temporary protecting group for the α-amino function of amino acids. Its key advantage lies in its acid lability; it can be selectively removed using moderate acidic conditions, such as trifluoroacetic acid (TFA), without affecting the peptide chain or the linkage to the solid support nih.govbiotage.comcsbio.combachem.com.

The Boc/benzyl (B1604629) (Boc/Bzl) strategy, as it became known, allowed for the iterative coupling and deprotection of amino acids on an insoluble resin support. This approach simplified purification by enabling the removal of excess reagents and by-products through simple filtration biotage.comcsbio.com. The Boc strategy was widely adopted and refined throughout the 1970s and 1980s, enabling the synthesis of increasingly complex peptides and even small proteins nih.gov. While the subsequent development of the base-labile fluorenylmethoxycarbonyl (Fmoc) group offered an alternative with milder deprotection conditions and greater orthogonality, the Boc strategy remains a foundational technique in peptide chemistry and is still employed for specific applications nih.govbiotage.combachem.com.

Role of N-Hydroxysuccinimide (OSu) Esters as Activating Groups

N-Hydroxysuccinimide (OSu) esters, often abbreviated as NHS esters, are a class of activated carboxylic acids widely utilized in organic synthesis, particularly for amide bond formation bachem.comamerigoscientific.combachem.com. The OSu moiety acts as an excellent leaving group, rendering the attached carboxyl group highly reactive towards nucleophiles, such as the free amino group of another amino acid or peptide bachem.comamerigoscientific.com.

The formation of an OSu ester typically involves reacting a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, most commonly a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) amerigoscientific.com. The mechanism involves the formation of a reactive O-acylisourea intermediate, which is then attacked by N-hydroxysuccinimide to yield the stable OSu ester and a urea (B33335) by-product amerigoscientific.com. OSu esters are favored for several reasons: they are generally stable, can be stored, react efficiently with primary amines under mild conditions (often at room temperature), and the by-product, N-hydroxysuccinimide, is water-soluble, facilitating purification amerigoscientific.combachem.com.

Boc-Asp(OtBu)-OSu: Properties and Applications

This compound is specifically designed for peptide synthesis, offering a protected aspartic acid residue ready for incorporation into a peptide sequence. The tert-butyl ester on the beta-carboxyl group protects it from unwanted reactions during peptide coupling and deprotection steps, preventing issues like β-aspartimide formation, which can occur with unprotected aspartic acid side chains under certain conditions chemimpex.comvulcanchem.comthieme-connect.de. The Boc group on the alpha-amino terminus provides protection that is orthogonal to many other protecting groups, and its acid lability is well-understood within established SPPS protocols biotage.combachem.com. The OSu ester on the alpha-carboxyl group ensures efficient activation for peptide bond formation bachem.comamerigoscientific.com.

This compound finds broad application in the synthesis of peptides for research purposes, including those used in medicinal chemistry, drug development, and the study of biological processes chemimpex.com. Its specific structure makes it valuable for creating peptide derivatives with enhanced stability or solubility, and for building complex peptide structures where precise control over side-chain reactivity is paramount chemimpex.com.

Properties of this compound

PropertyValueSource
Synonym(s)Boc-L-Asp(OtBu)-OSu, Boc-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester chemimpex.com
CAS Number50715-50-9 chemimpex.comcapotchem.cnichemical.com
Molecular FormulaC₁₇H₂₆N₂O₈ chemimpex.comichemical.comchemsrc.com
Molecular Weight386.4 chemimpex.comichemical.comchemsrc.com
Purity (typical)≥ 98% (HPLC) or ≥98.0% (C/N) chemimpex.com
AppearanceWhite to off-white powder chemimpex.com
Melting Point98-107 °C (or 98-102 °C) chemimpex.comichemical.comchemsrc.com
Optical Rotation[α]D²⁰ -29 ± 2º (c=1 in Dioxane) or -33 ± 2º (c=1 in DMF) / [α]D²⁰ -27±1°, c = 1% in dioxane chemimpex.comichemical.com
Storage ConditionsStore at 0-8 °C or −20°C chemimpex.comichemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26N2O8 B558366 Boc-Asp(OtBu)-OSu CAS No. 50715-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O8/c1-16(2,3)25-13(22)9-10(18-15(24)26-17(4,5)6)14(23)27-19-11(20)7-8-12(19)21/h10H,7-9H2,1-6H3,(H,18,24)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIITZDSTZQZNQH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50715-50-9
Record name N-alpha-t-Butyloxycarbonyl-L-aspartic acid alpha-succinimidyl beta-t-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Studies of Boc Asp Otbu Osu in Peptide Coupling Reactions

Side Reaction Mechanisms during Peptide Bond Formation

Influence of Reaction Conditions on Aspartimide Formation

Alkylation by Tert-Butyl Cations from OtBu Cleavage

The tert-butyl ester (OtBu) protecting group is typically removed under acidic conditions, most commonly using trifluoroacetic acid (TFA). During this deprotection process, the OtBu group can fragment, generating tert-butyl cations. These highly reactive carbocations can then alkylate nucleophilic sites within the peptide chain, such as the side chains of cysteine, methionine, tryptophan, or even the N-terminus or peptide backbone.

To prevent or minimize the undesirable alkylation of amino acid residues by tert-butyl cations generated during OtBu deprotection, scavengers are routinely added to the deprotection cocktail. These scavengers are nucleophilic species that preferentially react with the tert-butyl cations, thereby protecting the peptide from modification.

Commonly used scavengers include:

Water: While not a strong scavenger, water can hydrolyze the tert-butyl cation to tert-butanol.

Triisopropylsilane (TIS): TIS is a highly effective scavenger that readily donates a hydride to tert-butyl cations, forming isobutylene (B52900) and tert-butylsilanes.

Ethanedithiol (EDT): EDT is a potent nucleophilic scavenger that reacts rapidly with carbocations. It is particularly effective in preventing side reactions involving sensitive amino acids.

Anisole: Anisole can also act as a cation scavenger through electrophilic aromatic substitution.

A typical TFA deprotection cocktail for peptides containing OtBu-protected residues might include TFA in combination with scavengers like TIS and water, or EDT and water, depending on the specific amino acid composition and potential for side reactions. The concentration and combination of these scavengers are optimized to ensure efficient capture of tert-butyl cations without interfering with the deprotection process or causing other undesired reactions.

Applications of Boc Asp Otbu Osu in Advanced Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) utilizing Boc-Asp(OtBu)-OSu

In Solid-Phase Peptide Synthesis (SPPS), this compound is a fundamental component for incorporating aspartic acid into a growing peptide chain anchored to an insoluble resin support chemimpex.comsigmaaldrich.comchemicalbook.com. The Boc group is removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA) during the synthesis cycle, while the OtBu group protects the side chain until the final cleavage step, typically also involving acid treatment bachem.comiris-biotech.denih.gov.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was one of the earliest dominant methods in SPPS. In this scheme, the Boc group protects the N-terminus and is removed by TFA, while benzyl (B1604629) (Bzl) based groups protect side chains and are removed by stronger acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) iris-biotech.depeptide.comresearchgate.net. While Boc and Bzl groups are both acid-labile, their differential lability allows for practical application, though it's not strictly orthogonal peptide.comresearchgate.net. This compound fits into Boc-based strategies, where the OtBu group serves as the side-chain protection for aspartic acid. The Boc/tBu combination, while less common than Fmoc/tBu, would also utilize the OtBu group for side-chain protection, removable by TFA bachem.comiris-biotech.de.

Table 1: Common Side-Chain Protecting Groups for Aspartic Acid in SPPS Strategies

SPPS StrategyNα-Protecting GroupSide-Chain Protecting Group for AspCorresponding Boc-Asp Derivative
Boc/BzlBocBenzyl (Bzl)Boc-Asp(OBzl)-OH peptide.com
Boc/tBuBoctert-Butyl (OtBu)Boc-Asp(OtBu)-OH iris-biotech.depeptide.com
Fmoc/tBuFmoctert-Butyl (OtBu)Fmoc-Asp(OtBu)-OH iris-biotech.degoogle.com

SPPS is inherently amenable to automation, allowing for rapid and efficient synthesis of peptides rsc.orgiris-biotech.de. This compound, as a standard activated amino acid derivative, is compatible with automated synthesizers. Its use in automated protocols relies on the established coupling and deprotection cycles characteristic of Boc chemistry. While specific optimization protocols for this particular derivative are not detailed in the provided snippets, its role as a reliable building block supports its integration into routine automated SPPS workflows.

A significant challenge in SPPS, particularly with aspartic acid, is the formation of aspartimides (succinimides) nih.govppke.hunih.gov. This side reaction occurs when the side-chain carboxyl group of aspartic acid, especially when followed by glycine, attacks the peptide backbone during basic deprotection steps (common in Fmoc chemistry) or under prolonged exposure to certain conditions nih.govppke.hunih.gov. While the primary literature on this problem often focuses on Fmoc chemistry and piperidine (B6355638) deprotection, the tert-butyl (OtBu) ester protection on the aspartic acid side chain in this compound is known to offer considerable resistance to aspartimide formation compared to less sterically hindered protecting groups nih.govppke.hunih.gov. The OtBu group is cleaved by TFA, a reagent also used for Boc deprotection in Boc-SPPS, thus maintaining a degree of compatibility within the Boc strategy bachem.comiris-biotech.de.

Automated SPPS Protocols and Optimization

Solution-Phase Peptide Synthesis (SPPS) with this compound

Beyond SPPS, this compound is also instrumental in solution-phase peptide synthesis, where peptides are assembled in solution rather than on a solid support nih.govbachem.comekb.eg. The activated OSu ester facilitates the formation of peptide bonds between soluble amino acid derivatives or peptide fragments chemimpex.comnih.gov.

Fragment condensation involves synthesizing smaller peptide fragments and then coupling them together to form longer peptide chains. This compound has been employed in such strategies. For instance, it was used in the preparation of activated intermediates for fragment condensation in the synthesis of neuropeptides nih.gov. Similarly, Z-Asp(OtBu)-OSu was prepared and used in fragment condensation approaches google.comthieme-connect.de. This method allows for the efficient synthesis of longer peptides by overcoming solubility issues that can arise with stepwise elongation in solution thieme-connect.de.

This compound is a direct precursor for the synthesis of various dipeptides and oligopeptides in solution. Its activated nature allows for straightforward coupling with other amino acid derivatives or peptide fragments, enabling the step-wise construction of desired sequences sigmaaldrich.comnih.govgoogle.com. For example, it can be used to synthesize dipeptides that are then incorporated into larger peptide structures, as seen in the preparation of key dipeptides for the synthesis of complex molecules googleapis.com.

Table 2: Properties of this compound

PropertyValueSource
CAS Number50715-50-9 chemimpex.comsigmaaldrich.comchemicalbook.comscbt.com
Purity≥98.0% (C/N) sigmaaldrich.comscbt.com
Molecular FormulaC₁₇H₂₆N₂O₈ chemimpex.comscbt.com
Molecular Weight386.4 g/mol chemimpex.comscbt.com
Melting Point98-107 °C chemimpex.comsigmaaldrich.com
Optical Rotation[α]D²⁰ = -29 ± 2º (c=1 in Dioxane) or -33 ± 2º (c=1 in DMF) chemimpex.com
Storage Temperature0-8 °C chemimpex.com, -20°C sigmaaldrich.com chemimpex.comsigmaaldrich.com

Compound Name Table:

Common NameFull Chemical NameCAS Number
This compoundN-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester50715-50-9
Boc-Asp(OBzl)-OHN-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester7536-58-5
Fmoc-Asp(OtBu)-OHN-Fmoc-L-aspartic acid β-tert-butyl ester1676-90-0
Boc-Asp(OAll)-OHN-tert-Butoxycarbonyl-L-aspartic acid β-allyl ester132286-77-2
Z-Asp(OtBu)-OSuN-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide esterN/A
Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OHN-Boc-L-Tyrosyl-L-aspartyl(β-t-butyl)-L-prolyl-L-alanyl-L-prolineN/A
Fmoc-Asp(OtBu)-Val-OHN-Fmoc-L-aspartyl(β-t-butyl)-L-valineN/A
Fmoc-Lys(Boc)-Leu-OHN-Fmoc-L-lysyl(Nε-Boc)-L-leucineN/A
Fmoc-Trp(Boc)-Leu-OHN-Fmoc-L-tryptophyl(N-Boc)-L-leucineN/A
Fmoc-Arg(pbf)-Val-OHN-Fmoc-L-arginyl(Nω-Pbf)-L-valineN/A
Fmoc-Ser(tBu)-Met-OHN-Fmoc-L-seryl(β-t-butyl)-L-methionineN/A
Fmoc-His(Trt)-Leu-OHN-Fmoc-L-histidyl(Nτ-Trt)-L-leucineN/A
Fmoc-Asn(Trt)-Leu-Gly-OHN-Fmoc-L-asparaginyl(Nγ-Trt)-L-leucyl-glycineN/A
Fmoc-Gln(Trt)-Leu-Met-OHN-Fmoc-L-glutaminyl(Nγ-Trt)-L-leucyl-L-methionineN/A
Fmoc-Glu(OtBu)-Ile-OHN-Fmoc-L-glutamyl(γ-t-butyl)-L-isoleucineN/A
Fmoc-Ser(tBu)-Val-OHN-Fmoc-L-seryl(β-t-butyl)-L-valineN/A

Role of Boc Asp Otbu Osu in Bioconjugation and Chemical Ligations

Active Ester Reactivity in Amide and Ester Bond Formation

The N-hydroxysuccinimide (OSu) ester moiety within Boc-Asp(OtBu)-OSu is a highly reactive functional group designed for efficient coupling reactions. This activated ester readily undergoes nucleophilic attack, most notably by primary amines, to form stable amide bonds. ekb.eg, thieme-connect.de The electron-withdrawing nature of the succinimide (B58015) ring significantly enhances the electrophilicity of the carbonyl carbon, promoting reactions even under mild conditions and often with minimal risk of racemization. ekb.eg, thieme-connect.de

The compound itself incorporates protective groups: the tert-butyloxycarbonyl (Boc) group shields the α-amino function, and the tert-butyl ester (OtBu) protects the β-carboxyl group of the aspartic acid residue. chemimpex.com, scbt.com These protecting groups ensure that the OSu ester, attached to the α-carboxyl group, serves as the primary site for amide bond formation. While ester bond formation with alcohols is also chemically feasible, the reaction with amines to yield amide bonds is considerably more facile and is the most commonly exploited pathway. ekb.eg, thieme-connect.de

Table 1: Reactivity of this compound in Amide Bond Formation

Reaction TypeNucleophileProduct TypeBond FormedGeneral ConditionsReferences
AminolysisPrimary AmineAmideAmide bondMild, aqueous/organic solvents ekb.eg, thieme-connect.de, rsc.org
Aminolysis (Biomolecule)Amino group (e.g., Lys, N-terminus)ConjugateAmide bondPhysiological/mild conditions chemimpex.com, , , rsc.org

Note: Specific reaction kinetics and yields are highly dependent on the precise substrate and experimental conditions.

Bioconjugation Strategies with Peptides and Proteins

This compound functions as a valuable reagent in bioconjugation, enabling the precise linkage of biomolecules such as peptides and proteins with other molecular entities. chemimpex.com, Its activated N-hydroxysuccinimide ester allows for the covalent attachment of the protected aspartic acid residue to amine-containing molecules. This capability is particularly useful for modifying peptides and proteins, which typically possess accessible amine groups on lysine (B10760008) side chains or at their N-termini. , rsc.org

By reacting this compound with proteins or peptides, researchers can introduce a modified aspartic acid residue at a specific point, which can then serve as a handle for further functionalization or directly contribute to the properties of the resulting conjugate. chemimpex.com This strategy is employed to enhance the stability, bioavailability, or targeting capabilities of therapeutic agents, as well as to develop novel diagnostic tools. chemimpex.com For instance, it can be used to conjugate peptides or proteins to small molecules, drugs, or nanoparticles, thereby creating sophisticated bioconjugates with tailored functionalities. The controlled reactivity of the active ester ensures that conjugation occurs efficiently under conditions compatible with sensitive biomolecules. rsc.org

Table 2: Bioconjugation Applications of this compound

Biomolecule TypeConjugation Partner TypePrimary PurposeKey ReactionReferences
PeptidesTherapeutic agentsImprove stability, bioavailability, targetingAmide bond formation with amine groups chemimpex.com
ProteinsTherapeutic agentsImprove stability, bioavailability, targetingAmide bond formation with amine groups chemimpex.com
AntibodiesTherapeutic agentsImprove stability, bioavailability, targetingAmide bond formation with amine groups chemimpex.com
PeptidesDiagnostic toolsCreate specific assaysAmide bond formation with amine groups chemimpex.com
ProteinsSmall moleculesConstruct bioconjugatesAmide bond formation with amine groups
ProteinsDrugsConstruct bioconjugatesAmide bond formation with amine groups
ProteinsNanoparticlesConstruct bioconjugatesAmide bond formation with amine groups

Application in Auxiliary-Mediated Chemical Ligation

Chemical ligation techniques represent powerful methods for synthesizing large peptides and proteins by joining smaller, synthetically accessible fragments. Native Chemical Ligation (NCL), a prominent example, typically involves the reaction between a peptide thioester and an N-terminal cysteine residue. ntu.edu.sg, ucl.ac.uk While this compound is not a direct thioester or cysteine surrogate, the principles of chemical ligation can be extended to incorporate other amino acid derivatives and ligation chemistries.

Research into auxiliary-mediated chemical ligation explores strategies that employ modified approaches to join peptide segments, sometimes involving activated amino acid derivatives. ntu.edu.sg, ucl.ac.uk In certain advanced ligation strategies, aspartic acid residues, particularly when suitably activated or functionalized, can participate in or mediate ligation processes, especially when targeting side-chain modifications. ucl.ac.uk For instance, strategies have been developed to ligate molecules to the side chains of aspartic and glutamic acids using cleavable auxiliaries. ucl.ac.uk Although direct, specific examples detailing the use of this compound in established auxiliary-mediated NCL protocols are not explicitly detailed in the provided snippets, its nature as an activated aspartic acid derivative positions it as a potential component or precursor in developing novel chemical ligation strategies that leverage aspartic acid side chains for fragment coupling or modification.

Site-Specific Modification of Biomolecules

The design of this compound, featuring protected amino and carboxyl groups and its activated α-carboxyl OSu ester, makes it an effective tool for achieving site-specific modifications of biomolecules. chemimpex.com, By incorporating this activated amino acid derivative into a peptide sequence during solid-phase peptide synthesis (SPPS) or solution-phase synthesis, the aspartic acid residue with its reactive OSu ester can be precisely positioned within the peptide or protein. chemimpex.com,

Once incorporated, the OSu ester can then be selectively reacted with amine-containing molecules, allowing for the targeted conjugation of labels, drugs, or other functional moieties to that specific site. rsc.org This approach circumvents the issue of non-specific modifications that can occur when using general amine-reactive reagents on complex biomolecules with multiple accessible amine groups. rsc.org For example, similar activated serine derivatives (e.g., Boc-Ser(tBu)-OSu) have been used to attach glyoxylyl groups to specific lysine residues in peptides, illustrating the principle of employing activated amino acid OSu esters for regioselective functionalization. rsc.org The ability to control the placement of the activated aspartic acid residue facilitates the rational design of modified peptides and proteins with tailored properties for applications in diagnostics, therapeutics, and biochemical research. chemimpex.com

Table 3: Site-Specific Modification Strategies Utilizing Activated Aspartic Acid Derivatives

Biomolecule TypeModification StrategyTarget SiteNature of ModificationRole of Activated Aspartic Acid DerivativeReferences
PeptidesIncorporation during SPPSDefined positionAttachment of functional moietiesActivated α-carboxyl (OSu ester) for conjugation chemimpex.com, , rsc.org, rsc.org
ProteinsIncorporation during synthesisDefined positionAttachment of functional moietiesActivated α-carboxyl (OSu ester) for conjugation chemimpex.com, , rsc.org
PeptidesSide-chain modificationAspartic acid side chainLigation of molecules via auxiliary-mediated approachesPotential role in facilitating ligation to side chains ucl.ac.uk

Compound List

this compound

N-hydroxysuccinimide (NHS)

Boc (tert-butyloxycarbonyl)

OtBu (tert-butyl ester)

Peptides

Proteins

Antibodies

Therapeutic agents

Diagnostic tools

Lysine

Cysteine

Glycoproteins

Neuropeptides

Fmoc-Asp(OtBu)-OH

Boc-Asp(OcHx)-OH

Boc-Asp(STrt)-OtBu

Advanced Research Directions and Future Perspectives

Development of Novel Coupling Reagents for Aspartic Acid Activation

The activation of the carboxylic acid of Boc-Asp(OtBu)-OH is a critical step for its successful coupling. While the N-hydroxysuccinimide (OSu) ester is a widely used and effective activating group, the quest for superior coupling reagents is a continuous effort in peptide synthesis. Research in this area is driven by the need for faster reaction times, higher yields, reduced racemization, and compatibility with a broader range of reaction conditions and complex peptide sequences.

Recent advancements have seen the emergence of a variety of novel coupling reagents that offer potential advantages over traditional methods. These can be broadly categorized as follows:

Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU have become popular due to their high efficiency and ability to suppress racemization, especially when used with additives like HOBt. peptide.commdpi.com More recent developments include TOMBU and COMBU, which are derived from Oxyma-B and have shown promising performance in preserving chiral integrity. mdpi.com

Phosphonium Salts: Reagents such as PyBOP and PyAOP are known for their high reactivity and are particularly effective for coupling sterically hindered amino acids. peptide.com

Carbodiimides: While classic reagents like DCC and DIC are still in use, concerns about side reactions and the insolubility of byproducts have led to the development of more soluble versions like EDC, often used in combination with additives to minimize racemization. peptide.com

Other Novel Reagents: Innovative reagents are continuously being developed. For instance, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) has been reported as a racemization-free coupling reagent. rsc.orgthieme-connect.com Another example is N-methylynetoluenesulfonamide (MYTsA), which allows for peptide bond formation with minimal epimerization. iris-biotech.de

The development of these reagents directly impacts the use of aspartic acid derivatives like Boc-Asp(OtBu)-OH by providing more efficient and cleaner activation pathways than the pre-formed OSu ester.

Table 1: Comparison of Selected Coupling Reagent Classes

Reagent ClassExamplesAdvantagesDisadvantages
Uronium/Aminium SaltsHBTU, HATU, HCTU, TOMBU, COMBUHigh efficiency, low racemization, fast reaction times. peptide.commdpi.comCan be more expensive than carbodiimides.
Phosphonium SaltsPyBOP, PyAOPHigh reactivity, effective for hindered couplings. peptide.comCost can be a factor.
CarbodiimidesDCC, DIC, EDCCost-effective and widely used. peptide.comPotential for racemization and side reactions. peptide.com
Novel ReagentsNDTP, MYTsARacemization-free, high yields under mild conditions. rsc.orgiris-biotech.deMay have more specialized applications or be less commercially available.

Strategies for Minimizing Side Reactions in Complex Peptide Sequences

A significant challenge in the synthesis of complex peptides, particularly those containing aspartic acid, is the occurrence of side reactions. The most notable side reaction involving aspartic acid residues is the formation of aspartimide. nih.gov This intramolecular cyclization can occur under both basic and acidic conditions and leads to the formation of a mixture of α- and β-coupled peptides, which are often difficult to separate from the desired product. peptide.com

Several strategies are being actively researched and implemented to minimize aspartimide formation:

Modification of Deprotection Conditions: A simple yet effective approach is to alter the conditions used for the removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS). The addition of HOBt to the piperidine (B6355638) deprotection solution has been shown to significantly reduce aspartimide formation. peptide.com

Use of Alternative Protecting Groups: Increasing the steric bulk of the side-chain protecting group on aspartic acid can hinder the formation of the succinimide (B58015) ring. biotage.com While the tert-butyl (tBu) group in Boc-Asp(OtBu)-OSu offers some protection, other more sterically demanding groups are being investigated. biotage.com

Backbone Protection: Protecting the nitrogen atom of the amino acid residue following the aspartic acid can effectively block aspartimide formation. The use of groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) has proven successful in this regard. peptide.com

Dipeptide Building Blocks: Incorporating aspartic acid as part of a dipeptide, such as an Asp-Gly unit with a DMB-protected glycine, can circumvent the susceptibility of this sequence to aspartimide formation. biotage.com

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms, reactivity, and selectivity. In the context of peptide synthesis involving this compound, computational methods can be applied to:

Model Reaction Pathways: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the energy profiles of the coupling reaction, helping to understand the transition states and intermediates involved. This can elucidate the factors that influence reaction rates and the potential for side reactions.

Predict Racemization Propensity: Computational models can be used to study the mechanisms of racemization, such as the formation of oxazolone (B7731731) intermediates. This knowledge can guide the development of new reagents and conditions that preserve the stereochemical integrity of the amino acids.

Analyze Conformational Effects: The conformation of the peptide chain can influence the accessibility of the reactive sites and the likelihood of side reactions. Molecular dynamics (MD) simulations can provide insights into the conformational landscape of peptides containing this compound, helping to predict and mitigate potential issues in complex sequences.

By providing a molecular-level understanding of the chemical processes, computational chemistry complements experimental work and accelerates the development of more robust and efficient peptide synthesis strategies.

Expanding Applications in Catalysis and Materials Science

While the primary application of this compound is in the synthesis of peptides for biological and therapeutic purposes, the unique properties of aspartic acid and its derivatives are leading to their exploration in other fields, such as catalysis and materials science. ozonespecialities.in

Catalysis: Peptides themselves can act as catalysts for a variety of chemical transformations. The carboxylic acid side chain of aspartic acid can participate in acid-base catalysis. Research has demonstrated the use of aspartic acid-containing peptides in asymmetric oxidation reactions. nih.gov The ability to precisely control the sequence and structure of peptides allows for the design of highly specific and efficient catalysts.

Materials Science: Aspartic acid and its polymers, poly(aspartic acid), are of interest in materials science due to their biodegradability, biocompatibility, and ability to coordinate with metal ions. These properties make them suitable for applications such as:

Drug Delivery Systems: As components of hydrogels and nanoparticles.

Biomineralization: Mimicking the role of natural proteins in the formation of inorganic materials like bone and teeth.

Surface Modification: Creating biocompatible coatings for medical implants.

The use of protected derivatives like this compound allows for the controlled incorporation of aspartic acid into more complex polymer and material architectures.

Innovations in Continuous Flow and High-Throughput Peptide Synthesis

The demand for synthetic peptides in research and drug discovery has driven the development of more automated and efficient synthesis platforms. Continuous flow and high-throughput synthesis methods offer significant advantages over traditional batch processes, including faster synthesis times, reduced solvent consumption, and improved process control. google.com

The use of activated amino acid derivatives like this compound is well-suited for these advanced synthesis platforms. In continuous flow SPPS, reagents are continuously passed through a reactor containing the solid-supported peptide, allowing for rapid and efficient coupling and deprotection cycles. The high reactivity of the OSu ester ensures that the coupling reactions proceed quickly and to completion within the short residence times characteristic of flow reactors.

High-throughput synthesis platforms, which often involve the parallel synthesis of hundreds or thousands of peptides, also benefit from the use of pre-activated building blocks. The stability and reactivity of this compound make it a reliable reagent for automated systems, contributing to the successful synthesis of large peptide libraries for applications such as drug screening and epitope mapping.

Q & A

What are the critical steps in synthesizing Boc-Asp(OtBu)-OSu, and how can reaction efficiency be optimized?

Level: Basic
Answer:
The synthesis involves sequential activation and coupling steps. Key steps include:

Activation of Boc-Asp(OtBu)-OH : Use EDC·HCl and NHS in DMF to generate the active ester (this compound). Ensure anhydrous conditions and stoichiometric excess of coupling reagents (e.g., 1.2:1 molar ratio of EDC·HCl to carboxylate) to maximize yield .

Purification : Employ flash chromatography or recrystallization (e.g., in MeCN/H₂O) to isolate intermediates. Monitor purity via TLC (Rf values) or HPLC .

Coupling to target peptides : Optimize solvent polarity (e.g., MeCN/H₂O ratios) and pH (NaHCO₃ for deprotonation) to minimize hydrolysis .

Table 1: Optimization Parameters for this compound Synthesis

ParameterOptimal ConditionImpact on Yield
Coupling reagentEDC·HCl/NHS (1.2:1 molar ratio)Prevents dimerization
Solvent systemDMF (activation), MeCN/H₂O (coupling)Reduces side reactions
Reaction time2–4 hours (activation)Balances activation vs. degradation

How can researchers resolve contradictions in reported NMR spectral data for this compound intermediates?

Level: Advanced
Answer:
Discrepancies in NMR data (e.g., δ values for tert-butyl groups) often arise from solvent effects, pH, or impurities. To address this:

Standardize conditions : Acquire spectra in deuterated DMSO or CDCl₃, and note pH adjustments (e.g., NaHCO₃ in coupling steps) .

Compare with synthetic protocols : Cross-reference coupling reagent choices (e.g., EDC·HCl vs. DCC) and solvent systems, as these alter electronic environments .

Validate via orthogonal methods : Use HPLC-MS or IR spectroscopy to confirm structural consistency when NMR data conflicts .

Methodological Tip: Create a "reference table" of published δ values under varying conditions to identify outliers .

What strategies ensure reproducibility of this compound-based peptide couplings in diverse laboratories?

Level: Basic
Answer:
Reproducibility hinges on:

Detailed documentation : Specify reagent batches, solvent grades, and humidity controls (e.g., inert atmosphere for hygroscopic reagents) .

Step-by-step validation : Include negative controls (e.g., omitting coupling agents) to confirm reaction progress .

Data sharing : Publish raw HPLC traces, TLC images, and spectral data in supplementary materials to enable cross-lab verification .

How should researchers design stability studies for this compound under varying storage conditions?

Level: Advanced
Answer:
Stability studies require:

Accelerated degradation assays : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) to simulate long-term storage .

Analytical endpoints : Monitor ester hydrolysis via HPLC (retention time shifts) or mass loss in TGA .

Statistical modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated data .

Table 2: Stability-Indicating Parameters for this compound

ConditionAnalytical MethodCritical Degradation Product
High humidityHPLC-MSBoc-Asp(OtBu)-OH (hydrolysis)
UV exposureFTIROxidized tert-butyl groups

What advanced computational methods predict this compound reactivity in novel peptide sequences?

Level: Advanced
Answer:

DFT calculations : Model electron density around the aspartate side chain to predict coupling efficiency and steric hindrance .

MD simulations : Simulate solvent interactions (DMF vs. MeCN) to optimize activation kinetics .

Machine learning : Train models on published coupling yields (e.g., from Reaxys or SciFinder) to forecast performance in untested sequences .

Methodological Note: Validate computational predictions with small-scale pilot reactions (10–50 mg) before scaling up .

How can researchers systematically review literature to identify gaps in this compound applications?

Level: Basic
Answer:

Database searches : Use Scopus or Web of Science with keywords: "this compound," "peptide coupling," "active ester stability" .

P-E/I-C-O framework : Structure the review by Population (peptide sequences), Exposure/Intervention (coupling conditions), Comparison (alternative reagents), Outcome (yield/purity) .

Thematic analysis : Code literature into categories (e.g., "solid-phase synthesis," "kinetic studies") to highlight understudied areas .

What ethical and data management practices are critical for publishing this compound research?

Level: Basic
Answer:

Data transparency : Archive raw spectra, chromatograms, and synthetic protocols in repositories like Zenodo .

Reproducibility checks : Follow Beilstein Journal guidelines for experimental details (e.g., reporting solvent purity, NMR acquisition parameters) .

Conflict of interest : Disclose funding sources (e.g., reagent donations from manufacturers) in acknowledgments .

How do researchers troubleshoot low yields in this compound-mediated couplings?

Level: Advanced
Answer:

Diagnose side reactions : Test for racemization (via chiral HPLC) or NHS ester hydrolysis (via LC-MS) .

Adjust activation pH : Use Hünig’s base (DIPEA) instead of NaHCO₃ for moisture-sensitive reactions .

Alternative coupling agents : Compare EDC·HCl with DMT-MM or COMU for sterically hindered amines .

Table 3: Troubleshooting Low-Yield Scenarios

SymptomLikely CauseMitigation Strategy
High dimer formationExcess EDC·HClReduce molar ratio to 1:1
Unreacted starting materialPoor activationIncrease NHS stoichiometry (1.5:1)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.